Ethyl 4-[(4Z)-4-{[3-bromo-4-(dimethylamino)phenyl]methylidene}-3,5-dioxopyrazolidin-1-YL]benzoate
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Overview
Description
Ethyl 4-[(4Z)-4-{[3-bromo-4-(dimethylamino)phenyl]methylidene}-3,5-dioxopyrazolidin-1-YL]benzoate is a complex organic compound with a unique structure that includes a pyrazolidinone ring, a benzoate ester, and a brominated dimethylaminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4Z)-4-{[3-bromo-4-(dimethylamino)phenyl]methylidene}-3,5-dioxopyrazolidin-1-YL]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-bromo-4-(dimethylamino)benzaldehyde with ethyl 4-aminobenzoate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4Z)-4-{[3-bromo-4-(dimethylamino)phenyl]methylidene}-3,5-dioxopyrazolidin-1-YL]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the brominated position, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-[(4Z)-4-{[3-bromo-4-(dimethylamino)phenyl]methylidene}-3,5-dioxopyrazolidin-1-YL]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4Z)-4-{[3-bromo-4-(dimethylamino)phenyl]methylidene}-3,5-dioxopyrazolidin-1-YL]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the brominated dimethylaminophenyl group and the pyrazolidinone ring can influence its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 4-[(4Z)-4-{[3-bromo-4-(dimethylamino)phenyl]methylidene}-3,5-dioxopyrazolidin-1-YL]benzoate can be compared with similar compounds such as:
Ethyl 4-bromobenzoate: A simpler ester with a brominated benzene ring.
Ethyl 4-aminobenzoate: An ester with an amino group on the benzene ring.
3-bromo-4-(dimethylamino)benzaldehyde: A brominated benzaldehyde with a dimethylamino group.
Properties
Molecular Formula |
C21H20BrN3O4 |
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Molecular Weight |
458.3 g/mol |
IUPAC Name |
ethyl 4-[(4Z)-4-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate |
InChI |
InChI=1S/C21H20BrN3O4/c1-4-29-21(28)14-6-8-15(9-7-14)25-20(27)16(19(26)23-25)11-13-5-10-18(24(2)3)17(22)12-13/h5-12H,4H2,1-3H3,(H,23,26)/b16-11- |
InChI Key |
ATXNEARNPPRMRP-WJDWOHSUSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)N(C)C)Br)/C(=O)N2 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)N(C)C)Br)C(=O)N2 |
Origin of Product |
United States |
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